molecular formula C13H16ClN3O2S B497279 N-(2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide CAS No. 957502-10-2

N-(2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide

Cat. No.: B497279
CAS No.: 957502-10-2
M. Wt: 313.8g/mol
InChI Key: DGMIFLZAEKYOKC-UHFFFAOYSA-N
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Description

“N-(2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide” is a complex organic compound. It contains a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms . The pyrazole ring in this compound is substituted with two methyl groups and a chlorine atom . The compound also contains a benzenesulfonamide group, which consists of a benzene ring attached to a sulfonamide group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrazole ring, as a heterocyclic ring, would likely contribute to the compound’s reactivity . The presence of the chlorine atom, the methyl groups, and the benzenesulfonamide group would also influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The pyrazole ring, being a part of the compound, could potentially undergo a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as the presence of the pyrazole ring, the chlorine atom, the methyl groups, and the benzenesulfonamide group would all play a role .

Future Directions

The future research directions for this compound would likely depend on its intended use or biological activity. Potential areas of interest could include exploring its synthesis, investigating its reactivity, studying its physical and chemical properties, and evaluating its biological activity .

Properties

IUPAC Name

N-[2-(4-chloro-3,5-dimethylpyrazol-1-yl)ethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3O2S/c1-10-13(14)11(2)17(16-10)9-8-15-20(18,19)12-6-4-3-5-7-12/h3-7,15H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGMIFLZAEKYOKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNS(=O)(=O)C2=CC=CC=C2)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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